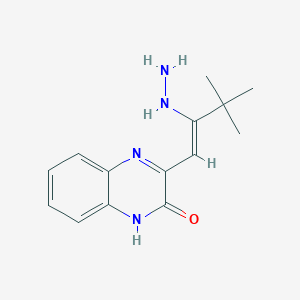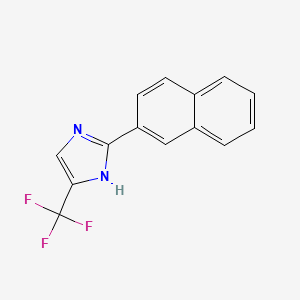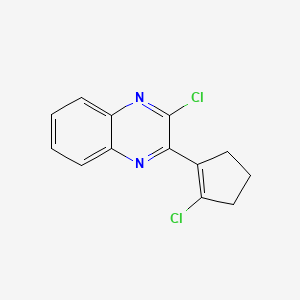
3-Allyl-2-(allylthio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-2-(allylthio)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an allyl group and an allylthio group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-(allylthio)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Allyl Groups: The allyl groups can be introduced via nucleophilic substitution reactions. For instance, allyl bromide can be used as an alkylating agent to introduce the allyl group at the desired positions on the quinazolinone core.
Formation of Allylthio Group: The allylthio group can be introduced through the reaction of the quinazolinone derivative with allylthiol or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Allyl-2-(allylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as the conversion of allyl groups to propyl groups.
Substitution: The allyl and allylthio groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Propyl-substituted derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mécanisme D'action
The mechanism of action of 3-Allyl-2-(allylthio)quinazolin-4(3H)-one depends on its specific biological activity. For instance, if it exhibits anticancer activity, it may interact with molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. The allyl and allylthio groups may play a role in enhancing the compound’s binding affinity to its targets or modulating its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Allylquinazolin-4(3H)-one: Lacks the allylthio group, which may result in different biological activities.
3-Allylquinazolin-4(3H)-one: Lacks the allylthio group, potentially affecting its reactivity and biological properties.
2-(Allylthio)quinazolin-4(3H)-one: Lacks the allyl group, which may influence its chemical and biological behavior.
Uniqueness
3-Allyl-2-(allylthio)quinazolin-4(3H)-one is unique due to the presence of both allyl and allylthio groups, which may confer distinct chemical reactivity and biological activities compared to its analogs. The combination of these functional groups may enhance its potential as a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
202065-04-1 |
|---|---|
Formule moléculaire |
C14H14N2OS |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
3-prop-2-enyl-2-prop-2-enylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C14H14N2OS/c1-3-9-16-13(17)11-7-5-6-8-12(11)15-14(16)18-10-4-2/h3-8H,1-2,9-10H2 |
Clé InChI |
LTJWKVPCKKUDDN-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)



![6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11854677.png)




![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)




